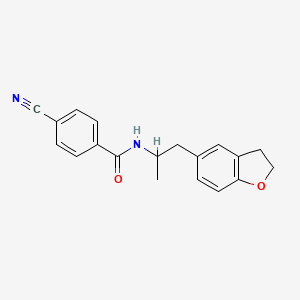

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, also known as CDB-2914, is a synthetic compound that has been studied for its potential use as a contraceptive and in the treatment of various gynecological disorders. It belongs to the class of selective progesterone receptor modulators (SPRMs) and has been shown to have a high affinity for the progesterone receptor.

Scientific Research Applications

Metabolism and Disposition

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide shows promise in the field of drug metabolism and disposition. For instance, one study focused on a compound (SB-649868) that is a receptor antagonist under development for insomnia treatment. This study highlighted the complex metabolic pathways and disposition of drug-related material, principally via feces, indicating the compound's extensive metabolism. Such studies are crucial for understanding the pharmacokinetics and potential therapeutic applications of compounds related to 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide (Renzulli et al., 2011).

Imaging and Diagnosis

Benzamide derivatives have shown potential in diagnostic imaging, particularly in detecting melanoma metastases. One study employed a radiolabeled benzamide, [123I]-(S)-IBZM, to detect melanoma metastases. The tracer was able to detect a variety of metastases, indicating its potential as a diagnostic tool for melanoma (Maffioli et al., 1994). Similarly, another study discussed the therapeutic application of 131I-BA52, a melanin-binding benzamide, in patients with metastatic malignant melanoma, underscoring the potential of benzamides in targeted radionuclide therapy (Mier et al., 2014).

Allergic Responses and Inflammation

A synthetic analogue of gallic acid, SG-HQ2, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 significantly diminished the expression of pro-inflammatory cytokines and histamine release in activated mast cells, suggesting that compounds structurally related to benzamides could have potential therapeutic applications in treating allergic inflammatory diseases (Je et al., 2015).

properties

IUPAC Name |

4-cyano-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(10-15-4-7-18-17(11-15)8-9-23-18)21-19(22)16-5-2-14(12-20)3-6-16/h2-7,11,13H,8-10H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHCPFQVDXATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)

![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)

![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)

![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)